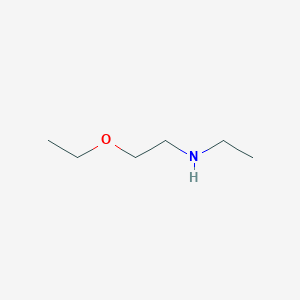

(2-Ethoxy-ethyl)-ethyl-amine

描述

(2-Ethoxy-ethyl)-ethyl-amine, a secondary amine featuring an ether linkage, represents a specific molecular architecture within the vast landscape of organic chemistry. While detailed academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its structural motifs suggest its relevance as an intermediate and a building block in various synthetic applications. This article seeks to situate this compound within the broader fields of amine and alkoxy-substituted amine chemistry, and to explore the research domains associated with it and structurally similar compounds.

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-7-5-6-8-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWAEDOMCNQUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334485 | |

| Record name | (2-ETHOXY-ETHYL)-ETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38256-95-0 | |

| Record name | 2-Ethoxy-N-ethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38256-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-ETHOXY-ETHYL)-ETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to (2-Ethoxy-ethyl)-ethyl-amine and its Derivatives

A fundamental approach to synthesizing substituted amines like this compound involves the direct alkylation of a primary or secondary amine. This method relies on the nucleophilic character of the amine to displace a leaving group from an alkyl halide or a similar electrophilic species. For instance, the synthesis of derivatives can be achieved by starting with 2-ethoxyethylamine (B85609) and introducing an additional group through an alkylation reaction, typically in the presence of a base to neutralize the resulting acid. smolecule.com This strategy is a cornerstone in the construction of more complex amine-containing molecules. smolecule.com

A related approach involves the reaction of an amine with a suitable alkyl halide. For example, the synthesis of (2-Ethoxyethyl)(1,2,3-thiadiazol-4-ylmethyl)amine, a derivative, likely proceeds through the reaction of 2-ethoxyethylamine, acting as the nucleophile, with 1,2,3-thiadiazol-4-ylmethyl chloride. vulcanchem.com This highlights the utility of alkylation in attaching diverse functional groups to the core amine structure.

The industrial production of this compound and related compounds often employs a two-step conceptual process involving etherification followed by amination. A primary method involves the catalytic amination of 2-ethoxyethanol (B86334). In this process, 2-ethoxyethanol is reacted with an amine source in the presence of a catalyst to form the desired product.

A more complex, multi-step synthesis of a derivative, 2-[4-(2-ethoxyethyl)phenoxy]ethylamine, illustrates this pathway. The synthesis starts with phenol (B47542) and proceeds through several stages, including chloroacetylation, etherification, reduction, another etherification, and finally ammoniation followed by deprotection. google.com The etherification step, for example, can be carried out by reacting an intermediate with sodium ethoxide in a suitable solvent like ethanol (B145695) or toluene (B28343) at a controlled temperature. google.com This multi-step approach allows for the construction of complex analogues with precise control over the final structure. google.com

Catalysis plays a pivotal role in the efficient synthesis of this compound. The catalytic amination of 2-ethoxyethanol is a key industrial method. This process can be optimized through the selection of appropriate catalysts. For the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol, a mixed metal oxide catalyst, specifically a Cu-Co/Al₂O₃-diatomite catalyst, has been utilized. google.com The reaction is typically carried out in a fixed-bed reactor where 2-ethoxyethanol is mixed with ammonia (B1221849) and hydrogen, preheated, and then passed over the catalyst. google.com

Further optimization of catalytic processes is crucial for maximizing yield and selectivity. For instance, in the synthesis of a derivative, the reduction of an intermediate is catalyzed by palladium on carbon (Pd/C) under hydrogen pressure. google.com The choice of catalyst and reaction conditions, such as temperature and pressure, are critical parameters that are adjusted to enhance the efficiency of the synthesis. google.com

Table 1: Catalytic Systems in the Synthesis of this compound and Derivatives

| Reactant(s) | Catalyst | Product | Reference |

|---|---|---|---|

| 2-Ethoxy ethanol, Ammonia, Hydrogen | Cu-Co/Al₂O₃-diatomite | 2-Ethoxyethylamine | google.com |

| Intermediate 3 | Palladium on carbon | Intermediate 4 | google.com |

The synthesis of complex analogues of this compound often necessitates multi-step reaction sequences. These syntheses may involve a combination of reactions such as chloroacetylation, etherification, reduction, and ammoniation. A patented method for preparing 2-[4-(2-ethoxyethyl)phenoxy]ethylamine from phenol involves a six-step sequence: chloroacetylation, etherification, reduction, a second etherification, ammoniation, and finally a deprotection step. google.com

Such multi-step syntheses often require the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. smolecule.com For example, the synthesis of some complex organic molecules may involve protection-deprotection strategies to achieve the desired final product. smolecule.com These techniques provide the flexibility to build intricate molecular architectures based on the this compound scaffold. beilstein-journals.org

Table 2: Example of a Multi-Step Synthesis Pathway

| Step | Reaction Type | Reactants | Key Conditions/Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Chloroacetylation | Phenol, Chloroacetyl chloride | Aluminum trichloride | Intermediate 2 | google.com |

| 2 | Etherification | Intermediate 2, Sodium ethoxide | Ethanol | Intermediate 3 | google.com |

| 3 | Reduction | Intermediate 3 | Palladium on carbon, H₂ | Intermediate 4 | google.com |

| 4 | Etherification | Intermediate 4, Dibromoethane | Potassium carbonate | Intermediate 5 | google.com |

| 5 | Ammoniation/Cyclization | Intermediate 5 | Phthalimide, followed by reaction | Intermediate 6 | google.com |

| 6 | Deprotection | Intermediate 6, Hydrazine hydrate | Ethanol/Toluene | 2-[4-(2-ethoxyethyl)phenoxy]ethylamine | google.com |

Reactivity Profiles and Mechanistic Investigations

The amine group in this compound and its derivatives is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. evitachem.com This nucleophilicity allows the compound to readily participate in a variety of organic reactions. It can act as a nucleophile in substitution reactions with electrophiles, such as alkyl halides, to form more complex amines. smolecule.com

Acylation and Amidation Reactions of Secondary Amines

This compound, as a secondary amine, readily undergoes acylation and amidation reactions. These transformations are fundamental in organic synthesis, leading to the formation of N,N-disubstituted amides, which are prevalent in various fields, including materials science and pharmaceuticals.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to attack electrophilic acylating agents such as acyl chlorides, acid anhydrides, or esters. The general mechanism for acylation with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by another molecule of the amine or a non-nucleophilic base, to yield the final amide product. libretexts.org

A specific application of amidation is seen in the synthesis of fatty acid amides. Research has been conducted on the reaction of N,N-Bis(2-ethoxyethyl)amine, a structurally related tertiary amine, with vegetable oils to produce N,N-Bis(2-ethoxyethyl) fatty acid amides. mdpi.com This reaction, a transamidation, can be extrapolated to secondary amines like this compound. In a typical procedure, the amine would react with a fatty acid source, such as a triglyceride or fatty acid ester, in the presence of a catalyst.

Detailed research findings have shown that such amidation reactions can be effectively carried out using a basic catalyst like sodium methoxide (B1231860) at elevated temperatures. mdpi.com

Table 1: Representative Amidation Reaction Conditions

| Parameter | Condition | Source |

|---|---|---|

| Reactants | This compound, Fatty Acid Ester | mdpi.com |

| Catalyst | Sodium Methoxide | mdpi.com |

| Temperature | 120 °C | mdpi.com |

| Reaction Monitoring | Thin Layer Chromatography (TLC) | mdpi.com |

| Workup | Cooling, dissolution in diethyl ether, washing with 5% aqueous HCl, followed by water neutralization and drying. | mdpi.com |

The resulting N-(2-ethoxyethyl)-N-ethylamides are stable compounds with applications dependent on the nature of the acyl group introduced. For instance, long-chain fatty acid amides have been investigated for their properties as lubricant additives in fuels. mdpi.com

Reduction and Oxidation Pathways

The chemical behavior of this compound under reductive and oxidative conditions is dictated by the functional groups present: a secondary amine and an ether linkage.

Oxidation Pathways

The secondary amine group is susceptible to oxidation. A notable transformation is the oxidation to form an N-substituted hydroxylamine. A patented process describes the direct oxidation of secondary amines to their corresponding hydroxylamines using hydrogen peroxide in the presence of a metal sequestering agent. google.com This method is explicitly stated to be applicable for the preparation of N-ethyl-N-2-ethoxyethyl hydroxylamine from this compound. google.com The reaction proceeds at temperatures ranging from approximately 0°C to 150°C. google.com

Table 2: Oxidation of this compound

| Product | Reagent | Key Condition | Source |

|---|---|---|---|

| N-ethyl-N-2-ethoxyethyl hydroxylamine | Hydrogen Peroxide | Presence of a metal sequestering agent | google.com |

Other strong oxidizing agents, such as potassium permanganate, could potentially lead to the cleavage of the C-N bond or oxidation of the alkyl groups. wikipedia.org For instance, the oxidation of the ethoxyethyl group could potentially yield aldehydes or carboxylic acids under harsh conditions. smolecule.com

Reduction Pathways

The amine functional group in this compound is in a reduced state and is generally stable to further reduction under typical catalytic hydrogenation or chemical reduction conditions. The ether linkage is also robust and resistant to cleavage except under harsh conditions (e.g., using strong acids like HBr or HI).

However, reduction pathways become relevant for derivatives of this compound that contain reducible functional groups. For example, if the amine is first acylated to form an amide, the resulting amide can be reduced. The reduction of an amide, such as N-(2-ethoxyethyl)-N-ethylacetamide, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would regenerate a tertiary amine, in this case, triethylamine, by cleaving the acyl group. More commonly, if a derivative contains a nitro group, such as in N-(2-ethoxyethyl)-N-ethyl-p-nitroaniline, the nitro group can be selectively reduced to a primary amine using reagents like hydrogen gas with a palladium catalyst or tin(II) chloride, without affecting the ethoxyethyl-ethylamine core. smolecule.comgoogle.com

Applications in Advanced Chemical and Material Science

Role as a Synthetic Intermediate and Building Block

As a synthetic intermediate, (2-Ethoxy-ethyl)-ethyl-amine provides a reactive platform for the construction of more complex molecular architectures. The amine group readily undergoes reactions such as alkylation, acylation, and nucleophilic substitution, while the ether group can influence the physical and chemical characteristics of the final product.

The structural motif of this compound is found within various molecules of pharmaceutical interest. It serves as a precursor in the synthesis of compounds aimed at treating a range of conditions. For instance, derivatives of this amine have been investigated for their potential in developing new therapeutic agents. smolecule.com The incorporation of the ethoxyethyl group can modulate a drug candidate's pharmacokinetic properties, such as solubility and bioavailability. Research has shown that related ethoxyethylamine derivatives can be used to synthesize compounds with potential neuroprotective effects and antitumor properties. The synthesis of certain pharmaceutical intermediates, such as those for P2Y2 receptor antagonists, utilizes 2-ethoxyethylamine (B85609), a closely related primary amine.

| Pharmaceutical Application Area | Role of this compound or Related Derivatives | Example Research Finding |

| Neurological Disorders | Building block for therapeutic agents. chemimpex.com | Compounds with similar structures are investigated for neuroactive effects. smolecule.com |

| Antitumor Studies | Precursor for compounds with cytotoxic effects against cancer cell lines. smolecule.com | Derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. |

| Drug Delivery | Used in the synthesis of bioconjugates and drug delivery systems. chemimpex.com | Can be used to attach biomolecules to other compounds, enhancing drug delivery. chemimpex.com |

In the agrochemical industry, this compound and its analogs are used as intermediates in the manufacturing of pesticides and herbicides. alkylamines.com The specific molecular structure can contribute to the efficacy and mode of action of the final active ingredient. For example, 2-ethoxyethylamine is noted as being used for manufacturing agrochemical intermediates. alkylamines.com Similarly, (2-ETHOXY-ETHYL)-(2-NITRO-PHENYL)-AMINE is used as an intermediate in the synthesis of organic pigments. lookchem.com

The reactivity of the amine group in this compound makes it a useful reagent in the construction of heterocyclic compounds, which are core structures in many biologically active molecules. It can participate in cyclization reactions to form various ring systems. For example, ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a related compound, is noted as a potential intermediate for heterocycle synthesis. The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into thiazolo[5,4-c]pyridine (B153566) derivatives demonstrates the utility of such building blocks in creating complex heterocyclic systems. clockss.org

Applications in Polymer and Material Science Research

The integration of this compound and its derivatives into polymer chains can impart desirable properties to the resulting materials, leading to applications in coatings, adhesives, and surfactants.

In polymer science, amine compounds are crucial for various polymerization processes and for the functionalization of polymers. Derivatives of this compound are used to create specialty polymers with enhanced characteristics. chemimpex.com For example, the incorporation of similar amine structures can improve flexibility and thermal stability in advanced materials. Research into zwitterionic sulfobetaine (B10348) monomers copolymerized with 2-ethoxyethyl acrylate (B77674) has been conducted with potential applications for adhesives and coatings in mind. researchgate.net Furthermore, novel 2-cyanoacrylates derived from related ethoxy-containing compounds have been polymerized to create flexible polymers. google.com

| Polymer System | Contribution of Ethoxy-amine Moiety | Resulting Property |

| Zwitterionic Copolymers | Comonomer with 2-ethoxyethyl acrylate. researchgate.net | Potential for new adhesives and coatings. researchgate.net |

| Poly(2-cyanoacrylates) | Monomer derived from 2-(2'-ethoxy)-ethoxyethyl cyanoacetate. google.com | Transparent and flexible polymer. google.com |

| Specialty Polymers | Enhances material properties. | Increased flexibility and thermal stability. |

The chemical structure of this compound lends itself to applications in the formulation of coatings, adhesives, and surfactants. Its amphiphilic nature, arising from the combination of the polar amine group and the more nonpolar ethyl and ethoxy groups, can be beneficial in these contexts. Bis(2-ethoxyethyl)amine, a related compound, is used as a solvent in the paint and coatings industry to improve application and drying processes. lookchem.com It also acts as a reactive diluent in epoxy resins, which are used in adhesives. lookchem.com In surfactant research, the balance of hydrophilic and hydrophobic properties is key. Bis(2-ethoxyethyl)amine is used in surfactant production to create products with improved solubility and emulsifying properties. lookchem.com Studies on N-alkyl betaine (B1666868) ethyl ester chlorides, which can be synthesized from related amines, have explored their surfactant properties for various applications. mdpi.com

Bioconjugation and Peptide Synthesis Applications

The ethoxy-ethylamine structure is a valuable component in linker technology for bioconjugation and peptide synthesis. While specific studies on "this compound" itself are not prominent, derivatives containing this backbone are utilized to connect molecules of interest, such as peptides, drugs, or probes, to other biomolecules or surfaces.

A key example is N-Boc-2-(2-aminoethoxy)ethylamine , a derivative where one amino group is protected by a tert-butoxycarbonyl (Boc) group. chemimpex.com This compound serves as a crucial building block in the synthesis of peptide-based therapeutics. chemimpex.com The Boc group provides stability and solubility, making it ideal for drug formulation and delivery systems. chemimpex.com Its primary application in bioconjugation is to attach biomolecules to surfaces or other compounds, thereby enhancing drug delivery systems and diagnostic tools. chemimpex.com Similarly, other protected forms, like 2-[2-(Fmoc-amino)ethoxy]ethanol , are widely used in solid-phase peptide synthesis (SPPS) as spacers or linkers. The Fmoc protecting group allows for controlled, selective deprotection, which is essential for the stepwise assembly of complex peptide chains.

The utility of these linkers is often tied to their ability to impart desirable properties, such as increased hydrophilicity and flexibility, to the final conjugate. For instance, researchers have developed maleimide-based prosthetic groups incorporating ethoxy chains for radiolabeling peptides and proteins, highlighting the versatility of this chemical scaffold in creating advanced therapeutic and diagnostic agents. nih.gov

Catalytic Roles and Coordination Chemistry

The nitrogen and oxygen atoms within the this compound structure provide lone pairs of electrons, making it and its analogues potential ligands and catalysts.

Amines are a cornerstone of organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. Secondary amines, as a class, are known to function as organocatalysts in various transformations. fluorochem.co.uk

More specifically, polyether amines that are structurally related to this compound have demonstrated significant efficacy as phase-transfer catalysts (PTCs). A phase-transfer catalyst facilitates the movement of a reactant between two immiscible phases (e.g., aqueous and organic), enabling or accelerating a reaction. wikipedia.org A prominent example is Tris[2-(2-methoxyethoxy)ethyl]amine , an acyclic polyether amine. wikipedia.orgphasetransfercatalysis.com This compound is highly effective at complexing alkali metal cations (like Na⁺ and K⁺) within its hydrophilic interior, while its hydrophobic exterior allows the entire complex to dissolve in an organic phase. wikipedia.org This mechanism makes it a powerful complexant catalyst, combining the effectiveness of crown ethers and cryptands with the structural flexibility of an open-chain polyether. phasetransfercatalysis.comwikipedia.org Its applications include facilitating Ullmann reactions and even Grignard reactions under phase-transfer conditions. phasetransfercatalysis.com

Table 1: Comparison of Related Phase-Transfer Catalysts

| Catalyst Name | Structural Features | Mechanism of Action |

| Tris[2-(2-methoxyethoxy)ethyl]amine | Acyclic tertiary amine with three polyether arms | Encapsulates alkali metal cations, transporting them into an organic phase. wikipedia.orgwikipedia.org |

| Crown Ethers | Cyclic polyethers | Host-guest chemistry, selectively binding cations based on cavity size. wikipedia.org |

| Quaternary Ammonium (B1175870) Salts | Cationic head with hydrophobic alkyl chains | Forms an ion pair with an aqueous anion, which is then soluble in the organic phase. wikipedia.org |

The ability of amines and ethers to donate electrons makes them excellent ligands for metal ions, forming stable coordination compounds or metal complexes. Schiff base ligands derived from aliphatic amines and other molecules are widely studied for their ability to form stable complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). mdpi.comresearchgate.net The nitrogen and oxygen atoms act as donor sites, chelating to the central metal ion. mdpi.comresearchgate.net

Derivatives of this compound are used to create ligands for specific purposes. For example, Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- is used in coordination chemistry where its nitrogen and oxygen atoms coordinate with metal ions to modulate their properties. The synthesis of novel phthalocyanines bearing 2-{2-(dimethylamino)ethylamino} ethoxy units demonstrates how this scaffold can be incorporated into larger macrocyclic ligands to coordinate with metals like cobalt, zinc, and copper. acs.org These complexes have potential applications due to their electronic and photophysical properties. acs.org

A particularly advanced area of research is the use of ether-amine ligands for the coordination of f-block metals (lanthanides and actinides). nih.gov These elements possess unique luminescent, magnetic, and electrochemical properties that can be fine-tuned by the surrounding ligand environment, making them critical for the development of advanced materials like light-emitting diodes (LEDs). nih.gov

Extensive research has been conducted on Tris[2-(2-methoxyethoxy)ethyl]amine as a flexible, acyclic ligand for low-valent f-block metal ions. nih.gov Studies have shown its ability to form stable complexes with a wide range of f-metals, including Europium(II), Ytterbium(II), Samarium(II), and Uranium(III). nih.gov The flexibility of this ligand allows it to adopt various binding modes that are inaccessible to more rigid macrocyclic ligands like cryptands. nih.gov This adaptability enables greater tunability of the photophysical properties of the resulting metal complexes. For instance, the luminescence of Eu(II) complexes with this ligand can be tuned over a broader range than with analogous cryptand-based complexes.

This research is pivotal for designing new light-emitting materials and for isolating highly reducing f-block metal complexes that are of interest for a wide array of applications. nih.gov

Table 2: Examples of f-Block Metal Complexes with Tris[2-(2-methoxyethoxy)ethyl]amine

| Metal Ion | Oxidation State | Resulting Complex Type | Potential Application Area | Reference |

| Europium (Eu) | II | Molecular Complex | Light-Emitting Diodes (LEDs) | nih.gov |

| Ytterbium (Yb) | II | Molecular Complex | Synthesis of reducing agents | nih.gov |

| Samarium (Sm) | II | Molecular Complex | Fundamental coordination chemistry | nih.gov |

| Uranium (U) | III | Molecular Complex | Advanced materials, catalysis | nih.gov |

| Lanthanum (La) | III | Hexanuclear Cluster | Advanced materials | nih.gov |

| Cerium (Ce) | III | Hexanuclear Cluster | Advanced materials | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electron distribution, energy, and geometry.

Density Functional Theory (DFT) Applications in Molecular AnalysisDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.chemscene.comIt is often employed to determine optimized molecular geometry, electronic properties, and reaction energetics. For (2-Ethoxy-ethyl)-ethyl-amine, DFT calculations would typically use a functional (like B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy structure of the molecule.

Key parameters derived from DFT analysis would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and oxygen atoms would be expected to be regions of negative potential, while the amine and alkyl protons would be areas of positive potential.

Conformational Analysis and Potential Energy Surface MappingDue to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating the dihedral angles of the molecule's backbone (e.g., C-C, C-O, C-N bonds).researchgate.netresearchgate.net

This analysis identifies:

Local Minima: Stable conformers of the molecule.

Transition States: The energy barriers that separate these conformers. A full PES scan would reveal the most stable (lowest energy) conformation of the molecule and the relative energies of other conformers, which influences the compound's bulk properties and reactivity.

Spectroscopic Characterization through Computational Methods

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra or providing data where experiments are unavailable.

Predicted Vibrational Spectra (FT-IR, Raman)Theoretical vibrational spectra can be calculated from the results of a DFT frequency analysis. The calculations yield the vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra. These predicted frequencies are often scaled by an empirical factor to better match experimental results.

For this compound, key predicted vibrational modes would include:

C-H stretching: Typically found in the 2850-3000 cm⁻¹ region.

N-H stretching: A secondary amine typically shows a weak band around 3300-3350 cm⁻¹.

C-O-C stretching: Asymmetric and symmetric stretches of the ether group, expected in the 1070-1150 cm⁻¹ range.

C-N stretching: Found in the 1020-1250 cm⁻¹ region.

CH₂ and CH₃ bending modes: Expected in the 1350-1470 cm⁻¹ range.

An experimental IR spectrum for the closely related compound Diethylamine, 2-ethoxy- is available in the NIST WebBook, which could serve as a comparative reference. nist.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift PredictionsTheoretical NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO).mdpi.comThese calculations provide predicted ¹H and ¹³C chemical shifts relative to a standard (usually tetramethylsilane, TMS).

Predicted chemical shifts for this compound would be estimated as follows:

¹H NMR: Protons closer to the electronegative oxygen and nitrogen atoms would be shifted downfield (higher ppm). For instance, the -OCH₂- and -NCH₂- protons would have higher chemical shifts than the alkyl CH₃ protons.

¹³C NMR: Similarly, carbon atoms bonded directly to nitrogen or oxygen (-CH₂-N- and -CH₂-O-) would be the most deshielded and appear at the highest chemical shifts in the ¹³C spectrum.

These computational predictions are powerful tools for confirming the structure of a synthesized compound by comparing the theoretical spectrum to the experimental one.

Molecular Interactions and Reactivity Prediction

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules. In the absence of extensive experimental data for this compound, computational methods such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) surface analysis can offer significant insights into its electronic structure, stability, and reactivity. These analyses are based on fundamental principles of quantum mechanics and can predict molecular behavior with a high degree of accuracy. uni-muenchen.deuba.ar

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. numberanalytics.com This method allows for the quantitative investigation of electron delocalization, which is described in terms of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. cdnsciencepub.com The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. scirp.orgjuniperpublishers.com

The lone pair on the nitrogen atom (LP N) is anticipated to delocalize into the antibonding orbitals (σ) of adjacent C-C and C-H bonds. ustc.edu.cnacs.org Similarly, the lone pairs on the oxygen atom (LP O) will engage in hyperconjugative interactions with neighboring σ orbitals. acs.org These delocalizations, particularly the n → σ* interactions, are crucial in determining the molecule's conformational preferences and reactivity. For instance, the interaction between the nitrogen lone pair and the anti-periplanar C-H antibond is a well-documented stabilizing interaction in amines. wisc.edu

Due to the lack of specific computational studies on this compound, the following table presents hypothetical but representative data for the most significant donor-acceptor interactions expected for this molecule, based on known trends for similar amines and ethers.

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: This data is illustrative and based on typical values for similar compounds.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ* (C-C) | 5.8 | Hyperconjugation |

| LP (1) N | σ* (C-H) | 3.2 | Hyperconjugation |

| LP (1) O | σ* (C-C) | 4.5 | Hyperconjugation |

| LP (1) O | σ* (C-H) | 2.1 | Hyperconjugation |

| LP (2) O | σ* (C-C) | 4.2 | Hyperconjugation |

| σ (C-H) | σ* (C-N) | 1.5 | Hyperconjugation |

| σ (C-H) | σ* (C-O) | 1.8 | Hyperconjugation |

| σ (C-C) | σ* (C-N) | 2.5 | Hyperconjugation |

The analysis would also provide details on the hybridization of the atomic orbitals. The nitrogen atom in the secondary amine group and the oxygen atom in the ether group are expected to have hybridizations that deviate slightly from the ideal sp³, reflecting the electronic effects of their substituents.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for predicting and understanding the reactive behavior of molecules. mdpi.com The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating the distribution of charge. uni-muenchen.de This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. researchgate.netijraset.com

In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms with lone pairs. mdpi.com Conversely, regions of positive electrostatic potential (colored in shades of blue) indicate a deficiency of electrons, commonly found around hydrogen atoms bonded to electronegative atoms or electron-withdrawing groups. bohrium.com

For this compound, the MEP surface is expected to show distinct regions of negative and positive potential. The most significant regions of negative potential (nucleophilic centers) will be localized around the nitrogen and oxygen atoms, attributed to their lone pairs of electrons. pku.edu.cn These sites are the most probable locations for protonation and interaction with electrophiles.

The regions of positive potential (electrophilic centers) are anticipated to be distributed over the hydrogen atoms of the ethyl groups, with the hydrogen atom on the amine group (N-H) likely being the most electropositive site. These areas are susceptible to attack by nucleophiles.

The following table provides a hypothetical representation of MEP values at various sites of the this compound molecule, illustrating the expected charge distribution.

Table 2: Representative Molecular Electrostatic Potential (MEP) Values at Select Atomic Sites of this compound (Note: This data is illustrative and based on general principles of MEP analysis.)

| Atomic Site | Expected MEP Value Range (kcal/mol) | Implied Reactivity |

| Nitrogen Atom (N) | -35 to -50 | Highly Nucleophilic / Site for Electrophilic Attack |

| Oxygen Atom (O) | -25 to -40 | Nucleophilic / Site for Electrophilic Attack |

| Amine Hydrogen (N-H) | +30 to +45 | Electrophilic / Site for Nucleophilic Attack |

| Ethyl Hydrogens (C-H) | +10 to +25 | Moderately Electrophilic |

The MEP analysis, therefore, provides a clear and predictive picture of the molecule's reactivity, highlighting the dual role of the amine and ether groups in directing chemical interactions.

Exploration of Biological and Pharmacological Activities

Anticancer and Cytotoxic Activity Investigations (Based on Analogous Compounds)

While no direct studies on (2-Ethoxy-ethyl)-ethyl-amine were found, research on analogous structures provides insight into potential, though unconfirmed, areas of investigation.

Mechanisms of Action against Cancer Cell Lines

Studies on various derivatives containing phenethylamine (B48288) or ethoxy moieties suggest several mechanisms through which similar compounds might exert anticancer effects. For instance, some derivatives of phenethylamines have shown cytotoxic effects against cancer cell lines. smolecule.com Benzo[d]imidazo[2,1-b]thiazole derivatives featuring an aminoethoxy side chain have been investigated for their cytotoxic impact on the MCF-7 breast cancer cell line, with a proposed mechanism involving the inhibition of estrogen receptors (ERs). brieflands.com The aminoethoxy side chain is considered essential for preventing receptor activation. brieflands.com Similarly, certain fluorinated compounds with amine functionalities are explored in cancer therapy for their potential to interfere with cellular signaling pathways. smolecule.com

Synergy in Combination Therapies

The concept of synergy is a key area of cancer research. Liposomes, as versatile nanocarriers, are often used to co-deliver multiple anticancer agents to enhance therapeutic efficacy and overcome drug resistance. researchgate.net A patent for a combination therapy for cancer treatment includes oligo(2-(2-ethoxy)ethoxy ethyl guanidinium (B1211019) chloride), among other agents, suggesting that structures with ethoxy ethyl motifs are being explored for synergistic anticancer effects. wipo.int Another study demonstrated that a stable analogue of a 4H-chromene derivative, sHA 14-1, can mitigate drug resistance and synergize with various cancer therapies in leukemia cells. acs.orgresearchgate.net

Inhibition of Antiapoptotic Proteins

The inhibition of antiapoptotic proteins, such as those in the Bcl-2 family, is a significant strategy in cancer therapy. A patent application describes compounds designed to induce the degradation of anti-apoptotic Bcl-2 family proteins. google.com While not directly involving this compound, this highlights a common target for novel anticancer agents. Analogous compounds to Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate have been noted for their potential to inhibit these antiapoptotic proteins, which are often overexpressed in cancer cells and contribute to drug resistance.

Neuroactive Properties and Neurological System Interactions (Based on Analogous Compounds)

No direct neuroactive studies for this compound were identified. However, the ethylamine (B1201723) structure is a common feature in many neuroactive compounds. smolecule.com

Influence on Neurotransmitter Systems

Biogenic amine neurotransmitters, which include catecholamines (dopamine, norepinephrine, epinephrine), histamine, and serotonin (B10506), are fundamental to the nervous system. nih.gov Many neuroactive drugs target the synthesis, release, or reuptake of these neurotransmitters. nih.govrsc.org Serotonin (5-hydroxytryptamine), for example, is an indoleamine derived from tryptophan and plays a crucial role in regulating mood, appetite, and sleep. wikipedia.org Compounds featuring ethylamine structures are often investigated for their potential to influence such neurotransmitter systems. smolecule.com For instance, a study on N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine indicated it could enhance serotonin levels in animal models.

Receptor Binding and Ligand-Targeting Studies

Receptor binding studies are essential for understanding the pharmacological profile of a compound. smolecule.com The amine group in this compound is a potential site for interaction with biological receptors. For example, research on 1-Ethoxy-3-methylbutan-2-amine suggests potential binding to neurotransmitter receptors, which could influence signaling pathways. Docking studies on benzo[d]imidazo[2,1-b]thiazole derivatives with an aminoethoxy side chain revealed interactions with the active site of the estrogen receptor, with hydrogen bonding being a critical interaction. brieflands.com

Enzyme Kinetics and Protein-Ligand Interactions

Derivatives of this compound have been utilized in the study of enzyme kinetics and protein-ligand interactions. For instance, Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a related compound, is employed to investigate metabolic pathways and cellular processes due to its capacity to act as an enzyme inhibitor or activator. Such compounds are considered valuable tools in identifying lead compounds for drug development.

The interaction of similar compounds with proteins has been noted in various studies. For example, Bis(2-ethoxyethyl)amine has been identified as a ligand for nitrosamine (B1359907) reductase (NAR), inhibiting the enzyme by preventing it from binding with its cofactor NADPH. biosynth.com This inhibitory action highlights the potential for these types of molecules to modulate enzyme function. Furthermore, the crystal structure of a complex molecule containing a (2-{2-[2-(2-ammonioethoxy)ethoxy]ethoxy}ethyl)carbamoyl side chain has been analyzed, revealing its potential as an inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). iucr.org This is significant as the core structure can mimic the phosphoryl tyrosine unit present in the enzyme's natural substrates. iucr.org

Antimicrobial and Other Bioactivity Assessments

Broad-Spectrum Antimicrobial Potential

Several derivatives of this compound have demonstrated notable antimicrobial properties. Studies have shown that related compounds exhibit activity against a range of bacterial and fungal strains. For example, phenethylamide derivatives have been synthesized and tested for their antimicrobial efficacy against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus flavus, Chrysosporium keratinophilum, and Candida albicans. derpharmachemica.com Specifically, compounds 6, 7, 8, and 11 from this study were identified as being the most active antimicrobials. derpharmachemica.com

The introduction of different functional groups to the core structure can influence the antimicrobial spectrum and potency. For instance, new acylthiourea derivatives containing a 2-((4-ethylphenoxy)methyl)benzoyl moiety have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The nature and position of substituents on the phenyl ring attached to the thiourea (B124793) nitrogen were found to be critical for the level of antimicrobial activity. researchgate.net Iodine and nitro substituents enhanced activity against Gram-negative bacteria, while electron-donating groups like methyl and ethyl groups resulted in a higher inhibitory effect against Gram-positive and fungal strains. researchgate.net

Furthermore, a study on the metabolic profiling of probiotic lactic acid bacteria identified 2-Ethoxyethylamine (B85609) as a metabolite with reported antibacterial activity. plantarc.comsemanticscholar.org Transition metal complexes incorporating related ligands have also been investigated, with some showing a broad-spectrum antimicrobial potential by inhibiting the growth of bacteria such as E. coli and even antibiotic-resistant clinical isolates. mdpi.com

Antioxidant Properties of Related Compounds

In addition to antimicrobial activity, derivatives of this compound have been explored for their antioxidant potential. A study on phenethylamide derivatives also assessed their antioxidant activity using the DPPH method, with compounds 6, 10, and 11 showing promising results. derpharmachemica.com

Another study focused on chiisanoside (B1257515) derivatives, one of which was 2-ethoxyethylamine. This compound demonstrated a significant protective effect on HEI-OC1 hair cells against cisplatin-induced ototoxicity by activating autophagy and inhibiting oxidative stress. frontiersin.org The study found that 2-ethoxyethylamine could significantly reduce the oxidative damage in these cells. frontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided insights into the structural requirements for various pharmacological effects.

In the development of potential substrate-specific ERK1/2 inhibitors, a series of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione were synthesized and evaluated. researchgate.net It was discovered that shifting the ethoxy substitution on the phenyl ring from the 4-position to the 2-position significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis. researchgate.net

Similarly, SAR studies on 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride (NE-100) revealed that the alkyl group at the 1-position of the 2-phenylethylamine backbone played a similar role to one of the propyl groups on the nitrogen atom of the parent compound. acs.org This understanding is key for designing new ligands with potent and selective affinity for specific receptors. acs.org

For phenethylamine derivatives, SAR analysis has shown that the type and position of substituents on the benzene (B151609) ring influence their binding affinity for the 5-HT2A receptor. biomolther.org Alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon had a positive effect on binding affinity. biomolther.org

Agrochemical Bioactivity: Herbicidal and Insecticidal Effects

This compound and its derivatives have also found applications in the agrochemical sector as herbicides and insecticides. The compound itself is used as an intermediate in the manufacturing of agrochemicals. alkylamines.comgoogle.com

Derivatives such as 2-[4-(2-ethoxyethyl)phenoxy]ethylamine are important intermediates for synthesizing phenoxy ethyl aminopyrimidine and quinazoline (B50416) compounds, which exhibit good bactericidal, insecticidal, and acaricidal effects. google.com Pyrimidifen, an insecticide, has the chemical name 5-chloro-N-{2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl}-6-ethylpyrimidin-4-amine. umn.eduagropages.com

Furthermore, studies on herbicidal 2,3-dicyanopyrazines have shown that 5-ethylamino and 5-propylamino derivatives exhibit activity against various weeds. tandfonline.com The herbicidal activity was found to be related to the physicochemical parameters of the substituents on the pyrazine (B50134) ring. tandfonline.com For instance, N-alkyl-N-[1-(2-hydroxyphenyl)ethyl]amines have been synthesized and tested for their antifungal and insecticidal activities, with some compounds showing significant efficacy. nih.gov

Environmental Impact and Toxicological Mechanisms

Environmental Fate and Transformation Pathways

The environmental fate of (2-Ethoxy-ethyl)-ethyl-amine, a secondary aliphatic amine, is influenced by its chemical structure, which includes an ethoxy group and an ethylamine (B1201723) moiety. While specific data on this exact compound is limited, the environmental behavior of amines and related ether compounds provides insight into its likely transformation pathways.

In general, amines can undergo rapid autooxidation in the presence of oxygen in sediments and soils. epa.gov This process can be complex, and the resulting products are not always well-understood. epa.gov Amines may also form covalent bonds with organic components in soil and sediment, becoming bound residues. epa.gov For many amines, it is reasonable to assume a half-life of less than one year due to these autooxidation processes. epa.gov

The presence of an ether linkage, as in this compound, suggests that hydrolysis could be a potential degradation pathway. Hydrolysis of the ethoxy group would be one possible transformation. researchgate.net Additionally, the biodegradation of similar ether-containing compounds, such as ethyl tert-butyl ether (ETBE), has been studied. The aerobic biodegradation of ETBE is initiated by the hydroxylation of the ethoxy carbon, a reaction carried out by a monooxygenase enzyme. whiterose.ac.uk This leads to the formation of various intermediates. whiterose.ac.uk Genes that facilitate the transformation of ETBE, such as ethB which encodes a cytochrome P450 monooxygenase, have been identified in microorganisms. whiterose.ac.uk

It is important to note that while many amines are considered to have a relatively low environmental risk due to their water solubility and biodegradability, some degradation products, such as nitrosamines and nitramines, can be of concern. ieaghg.org These can be formed during degradation processes in the environment, particularly in the atmosphere. ieaghg.org

Cellular and Molecular Toxicological Investigations of Related Compounds

While direct toxicological studies on this compound are not widely available, research on related alkyl amines and other amphiphilic molecules provides insights into potential mechanisms of toxicity at the cellular and molecular level.

Mechanism of Plasma Membrane Disruption

A primary mechanism of toxicity for many biocidal compounds, including those with amine structures, is the disruption of the plasma membrane. researchgate.net It is believed that the polar head groups of these molecules interact with the surface of microorganisms, allowing the hydrocarbon tail to integrate into the lipid bilayer of the cell membrane. nih.gov This integration disrupts the membrane, leading to the leakage of cellular contents. nih.gov

The effectiveness of this disruption can be influenced by the length of the alkyl chain. nih.gov Longer alkyl chains may be more readily incorporated into the lipid bilayer, potentially increasing the disruptive effect. nih.gov However, there is also evidence suggesting that very long alkyl chains might mimic the natural lipids in the membrane, causing less of a disruption. nih.gov Studies on various amphiphilic molecules have shown that they can rapidly permeabilize the bacterial membrane. nih.gov This disruption of the membrane's structural integrity is a key factor in their antimicrobial activity. nih.govmdpi.com

Induction of Cytokine Production and Inflammatory Responses

Exposure to certain chemical compounds can trigger inflammatory responses, characterized by the production of cytokines. For instance, some flavoring chemicals used in e-cigarettes have been shown to induce the release of pro-inflammatory cytokines like IL-8 from human lung epithelial cells and fibroblasts. nih.gov This indicates that inhaled chemicals can lead to inflammation and potential damage to lung tissue. nih.gov

Similarly, studies on cationic biocides like oligo(2-(2-ethoxy)ethoxyethyl guanidinium (B1211019) chloride (PGH) have demonstrated their ability to induce cytokine production and pulmonary inflammation when directly exposed to the lungs. researchgate.net This response is thought to be initiated by the disruption of the plasma membrane through ionic interactions. researchgate.net The production of inflammatory cytokines can also be stimulated by a variety of other agents, including those that activate immune cells like T cells. google.com Engineered nanoparticles have also been shown to enhance induced T-cell cytokine production. nih.gov

Biocidal Mechanisms and Environmental Implications

The biocidal activity of amine-containing compounds is often attributed to their ability to damage cell membranes. researchgate.net These compounds, which can be primary, secondary, or tertiary amines, are effective against a range of microorganisms. researchgate.net Secondary amines have been reported to be particularly effective against macrofouling organisms. researchgate.net

The general mechanism involves the positively charged amine group bonding to negatively charged sites on the bacterial cell wall. environmentalleverage.com This interaction facilitates the disruption of the cell membrane, leading to cell death. nih.govenvironmentalleverage.com Quaternary ammonium (B1175870) compounds (QACs), which have a permanent positive charge, are particularly effective biocides and readily bind to the negatively charged surfaces of most microbes. atamanchemicals.com Their mode of action is thought to be the disruption of intermolecular interactions, leading to the dissociation of cellular membrane lipid bilayers and leakage of cellular contents. atamanchemicals.com

The environmental implications of using amine-based biocides relate to their potential toxicity and the formation of harmful degradation products. ieaghg.org While many are biodegradable, their release into the environment can still pose risks. For instance, amines in industrial wastewater can contribute to problems with nitrification in treatment plants. environmentalleverage.com Furthermore, some degradation products of amines, such as nitrosamines, are of environmental and health concern. ieaghg.org Therefore, while effective as biocides, the environmental fate and potential impacts of these compounds and their byproducts require careful consideration. ieaghg.orgtandfonline.com

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Analogues with Tailored Functionalities

The development of next-generation analogues of (2-Ethoxy-ethyl)-ethyl-amine is a promising area of research, focusing on the synthesis of new molecules with specific, enhanced, or entirely novel functionalities. The inherent structure of this compound, featuring a secondary amine and an ether group, allows for systematic modifications to fine-tune its physicochemical properties.

Key strategies for creating these analogues include:

Modification of the N-alkyl group: Replacing the ethyl group with longer or more complex alkyl or aryl substituents can significantly alter the molecule's steric hindrance, basicity, and lipophilicity. This can be achieved through established N-alkylation methods. morpholine.ccnih.gov

Alteration of the ethoxy group: The ethoxy moiety can be substituted with other alkoxy groups of varying chain lengths or functionalities. This could influence the compound's polarity, solubility, and coordination properties.

Introduction of additional functional groups: The incorporation of moieties such as hydroxyl, carboxyl, or aromatic rings can impart specific chemical reactivity or intermolecular interaction capabilities. acs.org

These tailored functionalities could lead to analogues with applications in areas such as catalysis, materials science, and pharmaceuticals. A patent for novel functionalized N,N-dialkylamino phenyl ethers suggests the potential for such derivatives in therapeutic applications.

Below is a table outlining potential next-generation analogues and their tailored functionalities.

| Analogue Name | Structural Modification | Potential Tailored Functionality |

| (2-Methoxy-ethyl)-ethyl-amine | Ethoxy group replaced with a methoxy (B1213986) group | Increased polarity and water solubility |

| (2-Butoxy-ethyl)-ethyl-amine | Ethoxy group replaced with a butoxy group | Increased lipophilicity |

| Benzyl-(2-ethoxy-ethyl)-amine | Ethyl group on nitrogen replaced with a benzyl (B1604629) group | Introduction of aromatic interactions |

| 2-(Ethylamino)-ethoxy]acetic acid | Modification of the ethoxy group to include a carboxylic acid | pH-responsive properties and metal chelation |

Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the structure, purity, and properties of this compound and its analogues is crucial for their effective application. Advanced analytical techniques are indispensable for this comprehensive characterization.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. In the ¹H NMR spectrum of this compound, the protons on the carbon adjacent to the ether oxygen would exhibit a characteristic downfield shift to approximately 3.4-4.5 ppm. libretexts.org Similarly, in the ¹³C NMR spectrum, the carbons bonded to the ether oxygen would show a significant downfield shift to around 65-75 ppm. fiveable.me

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A key feature for secondary amines is the N-H stretching vibration, which appears in the 3400 to 3500 cm⁻¹ region. rsc.org The strong C-O stretching of the ether linkage is typically observed between 1000 and 1300 cm⁻¹. libretexts.org

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition. The fragmentation patterns observed can provide further structural information.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and its derivatives. For aliphatic amines that lack a UV chromophore, pre-column derivatization can be employed to enable detection. nih.govrsc.org

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile amines and can be used to separate and identify components in a reaction mixture.

The following table summarizes the key analytical techniques and their applications in the characterization of this compound.

| Analytical Technique | Information Obtained |

| ¹H and ¹³C NMR | Molecular structure, connectivity of atoms |

| Infrared (IR) Spectroscopy | Identification of functional groups (N-H, C-O) |

| Mass Spectrometry (MS) | Molecular weight and elemental composition |

| HPLC | Purity assessment and quantification |

| GC-MS | Separation and identification of volatile components |

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally friendly methods for the synthesis of amines is a key focus of modern chemistry. morressier.com For this compound and its analogues, several green chemistry approaches can be envisioned.

Catalytic N-alkylation: Traditional N-alkylation methods often involve stoichiometric reagents and produce significant waste. Catalytic approaches, such as the "borrowing hydrogen" methodology, offer a more atom-economical alternative. acs.orgacs.org This process typically uses a metal catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde, which then reacts with an amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the desired N-alkylated amine, with water as the only byproduct. acs.org Manganese-catalyzed N-alkylation of amines with alcohols has also been demonstrated as a sustainable method. nih.gov

Reductive Amination: This is another important green method for amine synthesis. It can be catalyzed by various metal catalysts and often proceeds via a hydrogen-borrowing mechanism. google.comchemicalbook.com The use of heterogeneous catalysts is particularly advantageous as they can be easily separated and recycled. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to amine synthesis. acs.org Biocatalytic reductive amination, for example, can be used to produce chiral amines with high enantiomeric excess. researchgate.net

The table below compares traditional and green synthesis methods for secondary amines.

| Synthesis Method | Advantages | Disadvantages |

| Traditional N-alkylation (e.g., with alkyl halides) | Well-established | Use of stoichiometric reagents, formation of salt byproducts |

| Catalytic "Borrowing Hydrogen" | High atom economy, water as the only byproduct | Often requires precious metal catalysts |

| Reductive Amination with Heterogeneous Catalysts | Catalyst is easily recyclable | May require high temperatures and pressures |

| Biocatalysis | High selectivity, mild reaction conditions | Enzymes can be sensitive to reaction conditions |

Integration into Supramolecular Chemistry and Nanotechnology Applications

The unique structural features of this compound, combining a hydrogen-bonding amine with a flexible ether linkage, make it an interesting building block for supramolecular chemistry and nanotechnology.

Supramolecular Chemistry:

Self-Assembly: The amine group can participate in hydrogen bonding, a key interaction in directing the self-assembly of molecules into larger, ordered structures. sigmaaldrich.com The ether linkage provides conformational flexibility, which can be crucial for achieving specific supramolecular architectures. brighton.ac.uk

Host-Guest Chemistry: Analogues of this compound functionalized with macrocyclic structures like crown ethers could act as hosts for specific guest molecules, with potential applications in sensing and separation. docbrown.info The amine group can serve as a recognition site for anionic guests.

Nanotechnology:

Nanoparticle Functionalization: The amine group can be used to covalently attach these molecules to the surface of nanoparticles, modifying their properties and enabling further functionalization. nih.govresearchgate.netrsc.org This is a common strategy for improving the dispersibility and biocompatibility of nanoparticles. nih.gov

Ligands for Nanoparticle Synthesis: Amino-functionalized molecules can act as ligands during the synthesis of nanoparticles, controlling their size, shape, and stability. acs.orgnih.gov The ether portion of the molecule can influence the solubility of the nanoparticles in different solvents.

The following table highlights potential applications of this compound in these advanced fields.

| Field | Potential Application | Role of this compound |

| Supramolecular Chemistry | Formation of self-assembled materials | Hydrogen-bonding unit and flexible linker |

| Supramolecular Chemistry | Host molecules for sensing | Recognition site for guest molecules |

| Nanotechnology | Surface modification of nanoparticles | Covalent attachment via the amine group |

| Nanotechnology | Synthesis of functional nanoparticles | Capping agent to control growth and stability |

常见问题

Q. What are the recommended methods for synthesizing (2-Ethoxy-ethyl)-ethyl-amine in laboratory settings?

The synthesis of this compound typically involves alkylation or reductive amination under controlled conditions. For example, primary and secondary amine reactions can be conducted in anhydrous solvents (e.g., acetonitrile or diethyl ether) under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis . Titration of amine intermediates ensures stoichiometric accuracy, and purification via distillation or chromatography is critical to isolate the compound from byproducts like tertiary amines or unreacted starting materials . Safety protocols, such as using KOH traps for amine handling, are essential to mitigate volatility risks .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Infrared (IR) spectroscopy is a primary tool for identifying functional groups, such as the ethoxy and ethylamine moieties. The Coblentz Society’s IR spectral database provides reference peaks for verifying the compound’s structure, including C-O (ethoxy) and N-H (amine) stretches . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) further confirms molecular geometry, with methylene (-CH₂-) and methoxy (-OCH₂CH₃) groups showing distinct splitting patterns. Mass spectrometry (MS) validates molecular weight and fragmentation pathways, ensuring purity >95% for experimental reproducibility .

Q. What safety protocols are essential when handling this compound in experimental setups?

Ethyleneamines, including derivatives like this compound, react violently with acids, oxidizers (e.g., peroxides), and halogenated hydrocarbons. Experiments must avoid these reagents and use fume hoods, flame-resistant gloves, and full-face shields . Waste should be segregated and neutralized before disposal to prevent environmental contamination . Storage under nitrogen in amber glass vials at ≤4°C minimizes degradation and oxidation .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from interference by secondary amines in the analysis of this compound?

Analytical challenges, such as overlapping signals from primary and secondary amines, can be addressed using selective derivatization. For instance, salicylaldehyde reacts preferentially with primary amines in chloroform-dioxane mixtures, enabling UV-Vis or titration-based quantification of unreacted secondary amines . Gas chromatography-mass spectrometry (GC-MS) with chiral columns further distinguishes stereoisomers or co-eluting impurities, while 2D NMR (e.g., HSQC) resolves overlapping proton environments .

Q. What methodologies are employed to study the reaction mechanisms of this compound with oxidizing agents under varying conditions?

Kinetic studies using stopped-flow spectrophotometry or in-situ FTIR monitor intermediate formation during oxidation. For example, reaction with hydrogen peroxide may generate N-oxide derivatives, with rate constants calculated via Arrhenius plots under controlled pH and temperature . Computational tools like density functional theory (DFT) model transition states and activation energies, validated experimentally through isotopic labeling (e.g., ¹⁵N NMR) .

Q. How do solvent polarity and temperature influence the stability of this compound in long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways, such as hydrolysis of the ethoxy group. High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) quantifies degradation products, while Arrhenius equations extrapolate shelf-life under ambient conditions . Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing nucleophilic attack, whereas protic solvents (e.g., ethanol) accelerate decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。